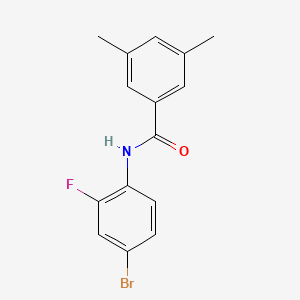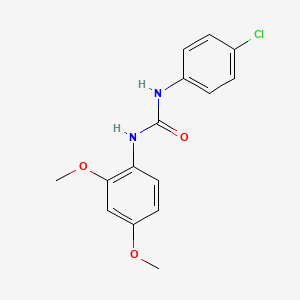
N-(4-chlorophenyl)-N'-(2,4-dimethoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-N'-(2,4-dimethoxyphenyl)urea, also known as CDU, is a synthetic compound that has been studied for its potential use in various scientific research applications. CDU has been shown to have a unique mechanism of action, which makes it a promising candidate for further exploration in the scientific community.
Mécanisme D'action
N-(4-chlorophenyl)-N'-(2,4-dimethoxyphenyl)urea has a unique mechanism of action that involves the inhibition of tubulin polymerization. Tubulin is a protein that is involved in the formation of microtubules, which are essential for cell division and intracellular transport. N-(4-chlorophenyl)-N'-(2,4-dimethoxyphenyl)urea binds to the colchicine binding site on tubulin, preventing the polymerization of tubulin into microtubules. This results in the disruption of cell division and intracellular transport, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects
N-(4-chlorophenyl)-N'-(2,4-dimethoxyphenyl)urea has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), and the inhibition of angiogenesis (the formation of new blood vessels). N-(4-chlorophenyl)-N'-(2,4-dimethoxyphenyl)urea has also been shown to have anti-inflammatory effects, which may contribute to its neuroprotective and cardioprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chlorophenyl)-N'-(2,4-dimethoxyphenyl)urea has several advantages for lab experiments, including its ability to inhibit cell growth and proliferation, its unique mechanism of action, and its potential use in cancer, neurodegenerative disease, and cardiovascular disease research. However, N-(4-chlorophenyl)-N'-(2,4-dimethoxyphenyl)urea also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on N-(4-chlorophenyl)-N'-(2,4-dimethoxyphenyl)urea, including the development of more efficient synthesis methods, the optimization of N-(4-chlorophenyl)-N'-(2,4-dimethoxyphenyl)urea's pharmacokinetic and pharmacodynamic properties, and the exploration of N-(4-chlorophenyl)-N'-(2,4-dimethoxyphenyl)urea's potential use in combination with other drugs for cancer treatment. Additionally, further research is needed to fully understand N-(4-chlorophenyl)-N'-(2,4-dimethoxyphenyl)urea's mechanism of action and its potential use in other areas of scientific research.
Méthodes De Synthèse
The synthesis of N-(4-chlorophenyl)-N'-(2,4-dimethoxyphenyl)urea involves the reaction of 4-chloroaniline with 2,4-dimethoxybenzoyl isocyanate in the presence of a base. The resulting product is then purified through recrystallization to obtain pure N-(4-chlorophenyl)-N'-(2,4-dimethoxyphenyl)urea. The yield of the synthesis is typically around 60-70%.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-N'-(2,4-dimethoxyphenyl)urea has been studied for its potential use in various scientific research applications, including cancer research, neurodegenerative disease research, and cardiovascular disease research. N-(4-chlorophenyl)-N'-(2,4-dimethoxyphenyl)urea has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. N-(4-chlorophenyl)-N'-(2,4-dimethoxyphenyl)urea has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, N-(4-chlorophenyl)-N'-(2,4-dimethoxyphenyl)urea has been shown to have cardioprotective effects in animal models of cardiovascular disease.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-3-(2,4-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3/c1-20-12-7-8-13(14(9-12)21-2)18-15(19)17-11-5-3-10(16)4-6-11/h3-9H,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXLZAXKRJKXNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NC2=CC=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Chlorophenyl)-N'-(2,4-dimethoxyphenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(diethylamino)-2-methylphenyl]-3-methyl-4-nitrobenzamide](/img/structure/B5886772.png)


![ethyl 1-[(2,4-dimethylphenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5886792.png)

![2-[(3-methylbenzyl)thio]-4,6-pyrimidinediamine](/img/structure/B5886799.png)
![N-ethyl-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]butanamide](/img/structure/B5886815.png)
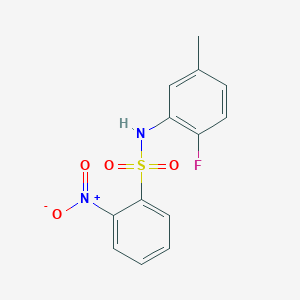
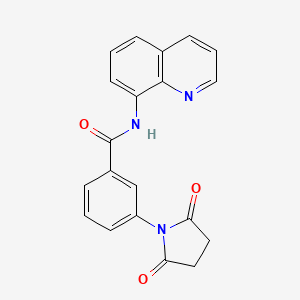
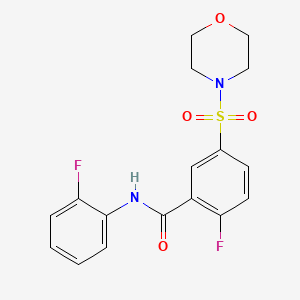
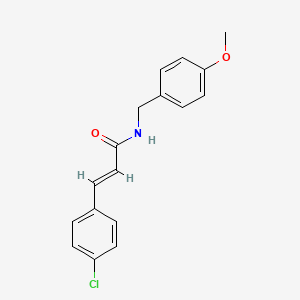
![ethyl [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5886847.png)
